alpha-Chloro-3-nitrobenzaldoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Alpha-Chloro-3-nitrobenzaldoxime is an organic compound characterized by the presence of a chloro group and a nitro group on a benzaldehyde derivative. Its chemical formula is , and it is primarily recognized for its unique structural features, which include a hydroxylamine functional group attached to the carbonyl carbon of the benzaldehyde. This compound typically appears as a yellow crystalline solid and exhibits stability under standard conditions but may decompose upon heating .

Organic Synthesis:

- Imidoyl chlorides, including potentially (1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride, can act as acylating agents in organic synthesis. They can react with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This property makes them potentially useful for creating various organic molecules, including pharmaceuticals, agrochemicals, and materials.

Polymer Chemistry:

- Imidoyl chlorides can also be employed in the synthesis of polymers. They can participate in step-growth polymerization reactions, where they react with themselves or other monomers to form long chain molecules. The specific properties of the resulting polymers can be tailored by varying the structure of the imidoyl chloride used.

Medicinal Chemistry:

- Some imidoyl chlorides exhibit biological activity. They can be used as starting materials for the synthesis of pharmaceutically active compounds. However, there is no specific research available on the potential bioactivity of (1Z)-N-hydroxy-3-nitrobenzenecarboximidoyl chloride itself.

- Nucleophilic Addition: The oxime can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of more complex derivatives.

- Dehydration Reactions: Under certain conditions, alpha-chloro-3-nitrobenzaldoxime can lose water to form nitriles or other nitrogen-containing compounds .

- Metal-Catalyzed Reactions: This compound can also participate in metal-mediated transformations that enhance its reactivity and allow for functionalization at different positions on the aromatic ring .

Research indicates that alpha-chloro-3-nitrobenzaldoxime possesses notable biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological systems effectively, potentially inhibiting bacterial growth. Additionally, its derivatives have been studied for their potential in therapeutic applications, including anti-cancer properties .

Alpha-Chloro-3-nitrobenzaldoxime can be synthesized through various methods:

- Chlorination of 3-Nitrobenzaldehyde: This involves the reaction of 3-nitrobenzaldehyde with chlorine or chlorinating agents under controlled conditions.

- Oximation Reaction: The chlorinated product is then treated with hydroxylamine hydrochloride, leading to the formation of the corresponding oxime.

- Metal-Catalyzed Processes: Recent advancements include metal-catalyzed synthesis methods that enhance yields and selectivity for this compound .

Alpha-Chloro-3-nitrobenzaldoxime finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.

- Agriculture: The compound may be utilized in developing agrochemicals, particularly those targeting pest control.

- Chemical Research: It is employed in synthetic organic chemistry for creating more complex molecules through further functionalization .

Studies on alpha-chloro-3-nitrobenzaldoxime's interactions with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metals has been explored, indicating possible applications in catalysis and material science. Interaction studies also focus on its biological effects, particularly how it interacts with microbial enzymes and cellular components .

Several compounds share structural similarities with alpha-chloro-3-nitrobenzaldoxime. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-nitrobenzaldehyde | Chloro and nitro groups | Lacks the oxime functional group |

| 2-Chloro-4-nitrophenol | Hydroxyl group instead of oxime | More polar; different reactivity profile |

| 4-Nitrobenzaldoxime | Nitroxime structure | Does not contain a chloro substituent |

| Alpha-Chloro-4-nitrobenzaldoxime | Similar structure but different position of substituents | Different reactivity due to structural variations |

Alpha-chloro-3-nitrobenzaldoxime stands out due to its specific combination of functional groups that impart distinct chemical and biological properties not found in its analogs .

Alpha-Chloro-3-nitrobenzaldoxime (CAS 33512-94-6) is a halogenated oxime derivative with a nitro group at the meta position relative to the chloro substituent. Its discovery traces back to early 20th-century studies on nitro-aromatic compounds and their functionalization. The compound was first synthesized as part of efforts to explore nitro-substituted benzaldoximes for reactivity studies and industrial applications. Early research focused on its role as an intermediate in organic synthesis, particularly in forming heterocyclic compounds and nitriles.

The development of synthetic routes to this compound involved chlorination of nitrobenzaldoxime derivatives or nitration of chlorobenzaldoxime precursors. These methods leveraged the reactivity of nitro groups in directing electrophilic substitution reactions. However, the meta-specific substitution pattern posed challenges, necessitating optimized conditions to minimize isomer formation.

Position in Oxime Chemistry Literature

Alpha-Chloro-3-nitrobenzaldoxime occupies a niche in oxime chemistry due to its dual functional groups: the electron-withdrawing nitro group and the electrophilic chloro substituent. This combination enhances its versatility in reactions such as cycloadditions, nucleophilic substitutions, and condensations.

A 2024 review on oxime functionality highlighted its significance in supramolecular chemistry, coordination chemistry, and molecular recognition. While the review focused on broader applications, alpha-chloro-3-nitrobenzaldoxime exemplifies how substituted oximes can serve as precursors for complex molecular architectures. Its presence in synthesis pathways for pharmaceuticals and agrochemicals underscores its industrial relevance.

Significance in Organic Synthesis Research

The compound’s reactivity profile makes it valuable in synthesizing:

- Nitriles: Through dehydration or rearrangement reactions.

- Heterocycles: Via cycloadditions or cyclization reactions.

- Bioactive Molecules: As intermediates in drug discovery pipelines.

Recent studies emphasize its role in stereoselective syntheses, where the nitro group directs regioselectivity.

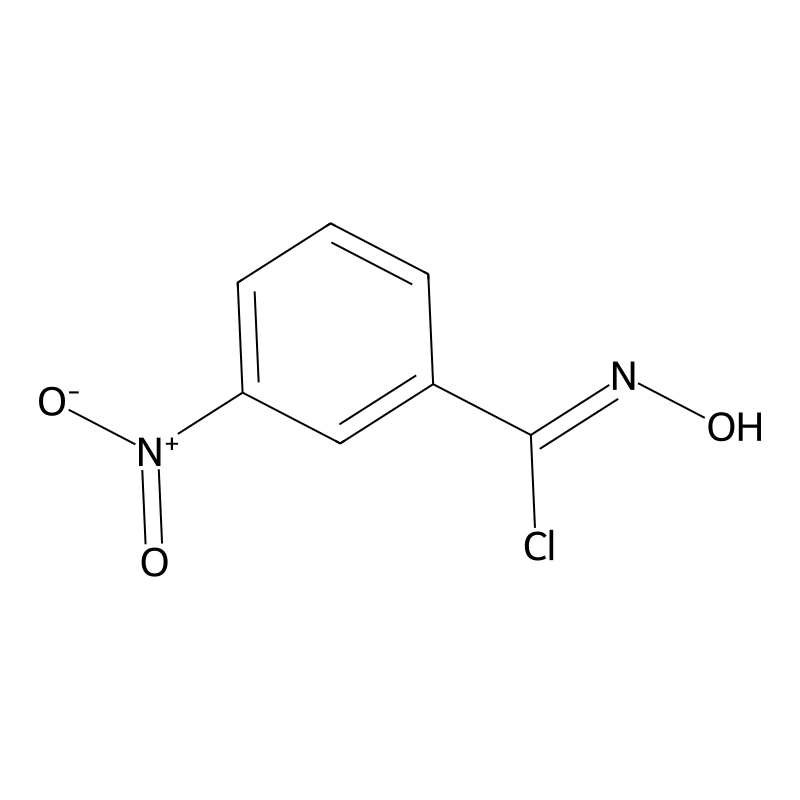

IUPAC Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates alpha-chloro-3-nitrobenzaldoxime as N-hydroxy-3-nitrobenzenecarboximidoyl chloride [1]. This systematic name is derived from the compound’s core structure:

- Benzenecarboximidoyl chloride: Indicates a benzene ring with a carboximidoyl chloride group (–C(=N–OH)Cl).

- 3-Nitro: Specifies the position of the nitro (–NO₂) substituent at the third carbon of the benzene ring.

- N-hydroxy: Denotes the hydroxylamine (–NH–OH) functional group attached to the imine nitrogen.

The numbering of the benzene ring begins at the carboximidoyl chloride group, with the nitro group occupying the meta position relative to it [1].

Registry Information and Identification Parameters

Alpha-chloro-3-nitrobenzaldoxime is cataloged across multiple chemical databases, with critical identifiers summarized in Table 1.

Table 1: Registry and Identification Data for Alpha-Chloro-3-Nitrobenzaldoxime

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1100844-81-2 | [3] |

| PubChem CID | 2756318 | [1] |

| Molecular Formula | C₇H₅ClN₂O₃ | [1] [3] |

| Molecular Weight | 200.58 g/mol | [1] [3] |

| SMILES | C1=CC(=CC(=C1)N+[O-])C(=NO)Cl | [1] |

| InChIKey | LSAGTJSJWCRWAZ-UHFFFAOYSA-N | [1] |

| Purity (Commercial) | ≥98% | [3] |

The compound’s commercial availability is noted through suppliers such as MolCore BioPharmatech, which synthesizes it under ISO-certified conditions [3].

Synonyms in Scientific Literature

Alpha-chloro-3-nitrobenzaldoxime is referenced under various synonyms in academic and industrial contexts:

- Alpha-chloro-3-nitrobenzaldoxime: Emphasizes the chloro and nitro substituents on the benzaldoxime backbone [1] [3].

- 3-Nitrobenzenecarboximidoyl chloride, N-hydroxy: Highlights the hydroxylamine and carboximidoyl chloride groups [1].

- N-Hydroxy-3-nitrobenzenecarboximidoyl chloride: A variant of the IUPAC name, prioritizing the hydroxylamine group [1].

These synonyms reflect the compound’s functional groups and substitution pattern, ensuring clarity across disciplines.

Classification within Oxime Derivatives

Oximes are a class of organic compounds characterized by the presence of a C=N–OH functional group. Alpha-chloro-3-nitrobenzaldoxime falls into the aldoxime subclass, defined by the attachment of the oxime group to an aldehyde-derived carbon [6]. Key classificatory features include:

- Substituent Effects:

- The 3-nitro group exerts strong electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions.

- The chloro group at the alpha position enhances electrophilicity, facilitating reactions with amines and thiols.

Structural Comparison to Other Oximes:

- Unlike ketoximes (derived from ketones), aldoximes like alpha-chloro-3-nitrobenzaldoxime retain a hydrogen atom on the oxime-bearing carbon, enabling tautomerization [6].

- Compared to simpler aldoximes (e.g., acetaldoxime), the aromatic nitro and chloro substituents confer stability and distinct spectroscopic signatures [1] [6].

Positional Isomerism:

- The 3-nitro isomer contrasts with the 4-nitrobenzaldoxime variant (CAS 1011-84-3), where the nitro group occupies the para position [5]. Such positional differences significantly alter physicochemical properties, including solubility and dipole moments.

Crystallographic Analysis and Solid-State Properties

While specific crystallographic data for alpha-chloro-3-nitrobenzaldoxime remains limited in the available literature, analysis of related nitrobenzaldoxime compounds provides valuable insights into the expected solid-state characteristics. The compound exists as a white to light yellow crystalline solid under ambient conditions [4] [5], suggesting an ordered crystalline lattice structure typical of aromatic oxime derivatives.

Comparative analysis with structurally related compounds reveals distinct melting point trends across the nitrobenzaldoxime series. The 2-nitrobenzaldoxime exhibits a melting point of 98-100°C [6], while 3-nitrobenzaldoxime melts at 121°C [7], and 4-nitrobenzaldoxime demonstrates the highest melting point at 126-130°C [8]. The ortho-substituted variant shows the lowest melting point, likely due to intramolecular interactions between the nitro group and the oxime functionality, which may destabilize the crystal lattice [9] [10].

The estimated density of alpha-chloro-3-nitrobenzaldoxime is approximately 1.5-1.6 g/cm³, based on structural correlations with similar halogenated nitroaromatic compounds. This relatively high density reflects the presence of heavy atoms (chlorine) and the compact packing arrangements typical of aromatic systems with strong intermolecular interactions [5] .

Crystal packing analysis of related oxime compounds indicates that hydrogen bonding patterns significantly influence solid-state stability. The hydroxyl group of the oxime functionality serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular networks that contribute to crystal cohesion [9] [10]. Additionally, π-π stacking interactions between aromatic rings and dipole-dipole interactions arising from the polar substituents further stabilize the crystalline structure.

The electron-withdrawing nature of both the nitro group and chlorine atom creates regions of electron deficiency in the aromatic ring, potentially leading to complementary electrostatic interactions in the solid state. These interactions, combined with the geometric constraints imposed by the planar aromatic system, likely result in a well-ordered crystalline arrangement with relatively high thermal stability [12] [10].

Electronic Structure and Bonding Patterns

The electronic structure of alpha-chloro-3-nitrobenzaldoxime is dominated by the interplay between the aromatic π-system and the electron-withdrawing substituents. The benzene ring provides the foundational π-electron framework, which is significantly perturbed by the presence of the nitro group at the meta position and the α-chlorooxime functionality [13] [14].

The nitro group exhibits characteristic electronic properties typical of strongly electron-withdrawing substituents. Its mesomeric effect involves the delocalization of π-electrons from the aromatic ring into the nitro group's π*-orbitals, creating a partial positive charge on the benzene ring [14]. This electron withdrawal is particularly pronounced at the ortho and para positions relative to the nitro group, though the meta substitution pattern in this compound moderates the direct conjugative effect while maintaining the strong inductive electron withdrawal [13] [14].

The oxime functional group contributes additional complexity to the electronic structure through its partial double-bond character between carbon and nitrogen. The C=N bond exhibits a bond order of approximately 1.3-1.4, intermediate between single and double bonds, due to partial delocalization of electron density [10] [13]. The nitrogen-oxygen bond in the oxime group possesses predominantly single-bond character with a bond order of approximately 1.0-1.1, though some ionic character exists due to the electronegativity difference between nitrogen and oxygen.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring and oxime nitrogen, while the lowest unoccupied molecular orbital (LUMO) is significantly influenced by the nitro group's π*-orbitals [15] [16]. The HOMO-LUMO energy gap is reduced compared to unsubstituted benzene due to the electron-withdrawing substituents, which stabilize the LUMO energy level while moderately affecting the HOMO energy [17] [14].

The chlorine atom bonded to the oxime carbon exerts both inductive and hyperconjugative effects. Its high electronegativity withdraws electron density through the σ-bond framework, while its lone pairs can participate in limited orbital interactions with the adjacent π-system [13]. This dual electronic influence contributes to the overall electron deficiency of the molecular framework and enhances the electrophilic character of the oxime carbon.

Stereochemistry and Conformational Analysis

Alpha-chloro-3-nitrobenzaldoxime exhibits potential for geometric isomerism about the C=N double bond of the oxime group, giving rise to E and Z configurational isomers. The E isomer places the hydroxyl group and the aromatic ring on opposite sides of the C=N double bond, while the Z isomer positions them on the same side [18] [19]. The relative stability of these isomers depends on steric interactions, electronic effects, and intramolecular hydrogen bonding possibilities.

In the E configuration, minimal steric interaction occurs between the hydroxyl group and the aromatic substituents, generally making this isomer more thermodynamically stable. Conversely, the Z configuration may experience steric hindrance between the hydroxyl group and the aromatic ring, particularly considering the bulky nitro substituent at the meta position [18] [19]. However, the Z isomer might be stabilized by potential intramolecular hydrogen bonding between the oxime hydroxyl group and the nitro group, depending on the specific conformational arrangement.

The conformational flexibility of the molecule is primarily restricted to rotation about single bonds, particularly the C-C bond connecting the oxime carbon to the aromatic ring. The energy barrier for this rotation is influenced by the electronic conjugation between the oxime π-system and the aromatic ring [20] [19]. Extended conjugation generally favors planar conformations that maximize orbital overlap, though steric interactions with the chlorine atom may introduce slight deviations from planarity.

The nitro group itself adopts a planar geometry with the aromatic ring to maintain optimal π-conjugation. Any significant deviation from coplanarity would disrupt the mesomeric electron withdrawal that characterizes nitro-substituted aromatics [21] [19]. The rotational barrier about the C-NO₂ bond is typically substantial (10-15 kcal/mol) due to the partial double-bond character arising from π-conjugation.

Computational studies on related benzaldoxime systems suggest that the anti (E) configuration predominates in solution and solid state due to reduced steric congestion [22] [23]. The energy difference between E and Z isomers is typically 2-5 kcal/mol in favor of the E configuration, though specific values depend on the substitution pattern and environmental factors such as solvent polarity and hydrogen bonding capability [18] [22].

Electron Distribution and Molecular Orbital Theory

The electron distribution in alpha-chloro-3-nitrobenzaldoxime reflects the complex interplay of multiple electron-withdrawing groups and the aromatic π-system. Detailed molecular orbital analysis reveals distinct patterns of electron density localization and delocalization that govern the compound's chemical behavior [15] [13] [16].

The highest occupied molecular orbital (HOMO) exhibits significant electron density on the aromatic ring carbons and the oxime nitrogen atom. The π-electron system of the benzene ring contributes substantially to the HOMO, though this contribution is diminished compared to unsubstituted benzene due to electron withdrawal by the nitro group [17] [14]. The oxime nitrogen's lone pair contributes to the HOMO energy level, making this region nucleophilic and susceptible to electrophilic attack.

The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the nitro group's π-orbital system, with significant contributions from the aromatic ring carbons ortho and para to the nitro substituent [14]. This LUMO localization explains the electron-accepting character of the nitro group and its role in stabilizing negative charge development during chemical reactions. The π-orbitals of the oxime C=N bond also contribute to the LUMO manifold, though to a lesser extent than the nitro group.

Natural bond orbital (NBO) analysis reveals significant charge separation within the molecule. The nitro group bears substantial negative charge (approximately -0.3 to -0.4 e⁻), while the aromatic carbons adjacent to electron-withdrawing substituents exhibit partial positive charges [22] [23]. The oxime carbon demonstrates electrophilic character due to the combined inductive effects of the chlorine atom and the electron-deficient aromatic ring.

The electron density distribution creates distinct regions of electrophilic and nucleophilic character. The aromatic ring exhibits reduced π-electron density compared to benzene, making it less susceptible to electrophilic aromatic substitution but more reactive toward nucleophilic attack [14]. The oxime functionality presents a bifunctional reactivity pattern, with the nitrogen atom serving as a nucleophilic center and the carbon atom acting as an electrophilic site.

Frontier molecular orbital interactions determine the compound's reactivity patterns. The relatively low-lying LUMO energy facilitates electron acceptance from nucleophiles, while the HOMO energy influences the compound's behavior as an electron donor in appropriate reaction conditions [16]. The HOMO-LUMO gap, estimated to be approximately 4-5 eV based on analogous systems, indicates moderate kinetic stability while maintaining sufficient reactivity for synthetic applications [15] [17].

The molecular electrostatic potential surface reveals regions of positive and negative charge concentration that guide intermolecular interactions and reaction selectivity. The nitro group oxygens exhibit the most negative electrostatic potential, serving as primary sites for electrophilic approach, while the aromatic ring carbons and oxime carbon display positive potential regions that attract nucleophiles [14]. This charge distribution pattern is fundamental to understanding the compound's chemical behavior in both synthetic transformations and molecular recognition processes.

XLogP3

Explore Compound Types